Cas no 96163-72-3 (ethyl (2R)-pyrrolidine-2-carboxylate)
ethyl (2R)-pyrrolidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- D-Proline ethyl ester
- Ethyl D-prolinate
- (2R)-2-(Ethoxycarbonyl)pyrrolidine
- (R)-Pyrrolidine-2-carboxylic acid ethyl ester
- <small>D<
- ethyl (2R)-pyrrolidine-2-carboxylate
- QPNJHVDIRZNKOX-ZCFIWIBFSA-N
- AS-57807
- WDA16372
- SCHEMBL3330660
- D-Proline, ethyl ester
- (R)-Ethyl pyrrolidine-2-carboxylate
- (r)-2-ethyloxycarbonyl-pyrrolidine
- MFCD17271681
- AKOS017336928
- (R)-Ethylpyrrolidine-2-carboxylate
- D-Proline ethyl ester (H-D-Pro-OEt)
- EN300-138280
- D-Proline,ethyl ester(9ci)
- CS-0080165
- 96163-72-3
- D-proline-ethyl-ester
- DB-020145
- D-Proline, ethyl ester (9CI)
-
- MDL: MFCD17271681
- Inchi: 1S/C7H13NO2/c1-2-10-7(9)6-4-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1
- InChI Key: QPNJHVDIRZNKOX-ZCFIWIBFSA-N
- SMILES: O(CC)C([C@H]1CCCN1)=O
Computed Properties
- Exact Mass: 143.09500
- Monoisotopic Mass: 143.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 38.3A^2
Experimental Properties
- Density: 1.031
- Boiling Point: 191 ºC
- Flash Point: 70 ºC
- Refractive Index: 1.4480 to 1.4520
- PSA: 38.33000
- LogP: 0.63030
ethyl (2R)-pyrrolidine-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl (2R)-pyrrolidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161203-5G |
ethyl (2R)-pyrrolidine-2-carboxylate |
96163-72-3 | >98.0% | 5g |
¥1824.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161203-1G |
ethyl (2R)-pyrrolidine-2-carboxylate |
96163-72-3 | >98.0% | 1g |
¥608.90 | 2023-09-01 | |
| eNovation Chemicals LLC | D773463-1g |
D-Proline, ethyl ester |
96163-72-3 | 95% | 1g |
$155 | 2024-06-06 | |
| eNovation Chemicals LLC | D773463-5g |
D-Proline, ethyl ester |
96163-72-3 | 95% | 5g |
$325 | 2024-06-06 | |
| abcr | AB474710-1 g |
D-Proline ethyl ester (H-D-Pro-OEt); . |
96163-72-3 | 1g |
€212.00 | 2023-07-18 | ||
| abcr | AB474710-5 g |
D-Proline ethyl ester (H-D-Pro-OEt); . |
96163-72-3 | 5g |
€519.70 | 2023-07-18 | ||
| Chemenu | CM542649-250mg |
(R)-Ethyl pyrrolidine-2-carboxylate |
96163-72-3 | 97% | 250mg |
$54 | 2024-07-18 | |
| Chemenu | CM542649-1g |
(R)-Ethyl pyrrolidine-2-carboxylate |
96163-72-3 | 97% | 1g |
$100 | 2024-07-18 | |
| Chemenu | CM542649-5g |
(R)-Ethyl pyrrolidine-2-carboxylate |
96163-72-3 | 97% | 5g |
$291 | 2024-07-18 | |
| Enamine | EN300-138280-0.05g |
ethyl (2R)-pyrrolidine-2-carboxylate |
96163-72-3 | 0.05g |
$19.0 | 2023-02-15 |
ethyl (2R)-pyrrolidine-2-carboxylate Suppliers
ethyl (2R)-pyrrolidine-2-carboxylate Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on ethyl (2R)-pyrrolidine-2-carboxylate
Professional Introduction to Ethyl (2R)-Pyrrolidine-2-Carboxylate (CAS No. 96163-72-3)
Ethyl (2R)-pyrrolidine-2-carboxylate, identified by the chemical compound code CAS No. 96163-72-3, is a significant intermediate in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrrolidine class of heterocyclic compounds, which are widely recognized for their diverse biological activities and roles in drug development. The specific stereochemistry denoted by the (2R) configuration highlights its importance in enantioselective synthesis, a critical aspect of modern medicinal chemistry.
The molecular structure of ethyl (2R)-pyrrolidine-2-carboxylate consists of a pyrrolidine ring substituted with an ester group at the 2-position and a chiral center at the same position. This configuration makes it a valuable building block for constructing more complex molecules, particularly in the synthesis of protease inhibitors and other enzyme-targeting agents. The pyrrolidine scaffold is frequently encountered in natural products and drug candidates, contributing to its widespread utility in medicinal chemistry.
Recent advancements in synthetic methodologies have enhanced the accessibility of ethyl (2R)-pyrrolidine-2-carboxylate, enabling its production with high enantiomeric purity. Chiral resolution techniques, such as diastereomeric salt formation and enzymatic resolution, have been employed to isolate the desired enantiomer. These methods align with the growing emphasis on green chemistry principles, minimizing waste and improving atom economy in synthetic routes.
In the realm of pharmaceutical research, ethyl (2R)-pyrrolidine-2-carboxylate has been utilized as a precursor in the development of novel therapeutic agents. Its structural motif is particularly relevant in the design of drugs targeting neurological disorders, where pyrrolidine derivatives exhibit promising activities. For instance, studies have demonstrated its role in synthesizing compounds that modulate neurotransmitter receptors, offering potential treatments for conditions such as epilepsy and Parkinson's disease.
The compound's ester functionality also facilitates further derivatization, allowing chemists to explore various pharmacophores. Functional group transformations, such as hydrolysis to yield pyrrolidine carboxylic acids or reduction to alcohols, expand its synthetic utility. These transformations are integral to constructing libraries of compounds for high-throughput screening, a cornerstone of modern drug discovery pipelines.
Emerging research highlights ethyl (2R)-pyrrolidine-2-carboxylate's significance in peptidomimetic chemistry. Peptidomimetics are designed to mimic the biological activity of peptides while overcoming their limitations, such as poor oral bioavailability and susceptibility to proteolytic degradation. The pyrrolidine ring serves as a privileged scaffold in peptidomimetic design, providing structural rigidity and functional diversity. Ethyl (2R)-pyrrolidine-2-carboxylate has been incorporated into peptidomimetic cores to enhance binding affinity and selectivity against target proteins.
The stereochemical integrity of ethyl (2R)-pyrrolidine-2-carboxylate is paramount in ensuring the efficacy of derived drug candidates. Racemic mixtures or impurities with incorrect stereochemistry can lead to diminished therapeutic effects or adverse side effects. Consequently, rigorous analytical techniques such as chiral HPLC and NMR spectroscopy are employed to confirm purity and enantiomeric excess during synthesis and purification.
Industrial applications of ethyl (2R)-pyrrolidine-2-carboxylate have also expanded beyond academic research. Pharmaceutical companies leverage this intermediate in large-scale syntheses required for clinical trials and commercial drug production. Process optimization efforts focus on improving yield, scalability, and cost-efficiency while maintaining high enantiomeric purity standards. Continuous flow chemistry has emerged as a promising approach for these purposes, offering advantages over traditional batch processing methods.
The future prospects of ethyl (2R)-pyrrolidine-2-carboxylate are closely tied to advancements in computational chemistry and artificial intelligence-driven drug discovery platforms. Machine learning models can predict the biological activity of derivatives based on structural features, accelerating the identification of lead compounds. Ethyl (2R)-pyrrolidine-2-carboxylate remains a key component in these virtual screening campaigns due to its versatility as a building block.
In conclusion, ethyl (2R)-pyrrolidine-2-carboxylate represents a cornerstone intermediate in pharmaceutical synthesis with broad applications across medicinal chemistry research and industrial drug development. Its unique structural features and stereochemical properties make it indispensable for constructing biologically active molecules targeting diverse therapeutic areas. As synthetic methodologies continue to evolve toward greater efficiency and sustainability, this compound will undoubtedly remain integral to innovation in drug discovery.
96163-72-3 (ethyl (2R)-pyrrolidine-2-carboxylate) Related Products
- 166941-67-9(L-Proline, 5-methyl-,ethyl ester, trans- (9CI))
- 60169-67-7(ethyl pyrrolidine-2-carboxylate)
- 41994-50-7(2,5-diethyl pyrrolidine-2,5-dicarboxylate)
- 5817-26-5((S)-Ethyl pyrrolidine-2-carboxylate)
- 28168-91-4(Proline, 5-methyl-,ethyl ester, cis- (8CI))
- 125511-34-4(Proline, propyl ester)
- 134666-86-7(D-Proline, propyl ester (9CI))
- 2764-43-4(ethyl 5-methylpyrrolidine-2-carboxylate)
- 97010-18-9(L-Proline, hexadecylester)
- 134666-85-6(L-Proline, propyl ester (9CI))